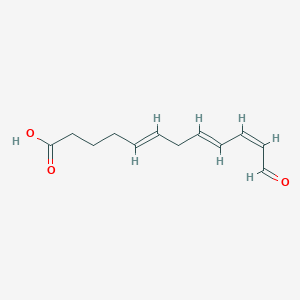
12-oxo-5E,8E,10Z-dodecatrienoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
12-oxo-5E,8E,10Z-dodecatrienoic acid is a medium-chain fatty acid.
Aplicaciones Científicas De Investigación
Anti-inflammatory Properties
12-oxo-5E,8E,10Z-dodecatrienoic acid has been studied for its ability to modulate inflammatory responses. It has been shown to influence the lipid mediator profiles in immune cells, promoting the biosynthesis of specialized pro-resolving mediators (SPMs) while inhibiting pro-inflammatory leukotriene production. This shift is particularly relevant in the context of chronic inflammatory diseases.
Case Study: Immune Cell Modulation
In a study examining the effects of various lipid mediators on macrophages, this compound was found to enhance the production of anti-inflammatory lipids while simultaneously suppressing the formation of leukotrienes in activated macrophages. This suggests a potential therapeutic application for managing conditions characterized by excessive inflammation .
Cancer Research
Recent investigations have highlighted the potential role of this compound in cancer therapy. The compound's ability to modulate cell signaling pathways related to apoptosis and cell proliferation makes it a candidate for further research in oncological applications.
Case Study: Anticancer Mechanisms
Research has indicated that this compound can induce apoptosis in various cancer cell lines through mechanisms involving oxidative stress and modulation of key signaling pathways such as the PI3K/Akt pathway. This effect was observed in vitro with significant reductions in cell viability noted at specific concentrations of the compound .
Metabolic Disorders
The compound’s influence on lipid metabolism positions it as a candidate for addressing metabolic disorders such as obesity and diabetes. By altering lipid profiles and enhancing insulin sensitivity, this compound may contribute to improved metabolic health.
Case Study: Lipid Metabolism Regulation
A study utilizing animal models demonstrated that administration of this compound led to significant changes in serum lipid profiles and improved glucose tolerance. These findings suggest that the compound may have beneficial effects on metabolic regulation and could be explored as a therapeutic agent for metabolic syndrome .
Neuroprotective Effects
Emerging evidence suggests that this compound may exert neuroprotective effects, potentially offering therapeutic avenues for neurodegenerative diseases.
Case Study: Neuroprotection in Animal Models
In models of neurodegeneration, treatment with this compound was associated with reduced neuronal apoptosis and inflammation. The compound appears to modulate neuroinflammatory pathways, which may provide a protective effect against conditions such as Alzheimer's disease .
Data Table: Summary of Applications
Propiedades
Fórmula molecular |
C12H16O3 |
|---|---|
Peso molecular |
208.25 g/mol |
Nombre IUPAC |
(5E,8E,10Z)-12-oxododeca-5,8,10-trienoic acid |
InChI |
InChI=1S/C12H16O3/c13-11-9-7-5-3-1-2-4-6-8-10-12(14)15/h2-5,7,9,11H,1,6,8,10H2,(H,14,15)/b4-2+,5-3+,9-7- |
Clave InChI |
ZRIOISYGDYRQIK-JDNZBGOLSA-N |
SMILES |
C(CC=CCC=CC=CC=O)CC(=O)O |
SMILES isomérico |
C(C/C=C/C/C=C/C=C\C=O)CC(=O)O |
SMILES canónico |
C(CC=CCC=CC=CC=O)CC(=O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















